molecular formula C20H31N5O B5341885 N-cyclopropyl-1'-(2,5-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(2,5-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide

Katalognummer B5341885
Molekulargewicht: 357.5 g/mol
InChI-Schlüssel: XDYXYEYFPLTQSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-1'-(2,5-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide, also known as JNJ-40411813, is a potent and selective antagonist of the serotonin 2C receptor. The compound has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including obesity, addiction, and schizophrenia.

Wirkmechanismus

N-cyclopropyl-1'-(2,5-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide acts as a selective antagonist of the serotonin 2C receptor, which is involved in the regulation of food intake, mood, and cognition. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in food intake, drug-seeking behavior, and improvement in cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal models, the compound has been shown to reduce food intake and body weight, decrease drug-seeking behavior, and improve cognitive function. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-cyclopropyl-1'-(2,5-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide is its selectivity for the serotonin 2C receptor, which reduces the potential for off-target effects. Additionally, the compound has shown promising results in animal models of various diseases, making it a potential candidate for further research. However, the compound has some limitations, including its low solubility and poor pharmacokinetic properties, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on N-cyclopropyl-1'-(2,5-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide. One area of research is the development of more potent and selective analogs of the compound. Additionally, further studies are needed to determine the effectiveness of the compound in human clinical trials. Finally, the potential use of this compound in combination with other drugs for the treatment of various diseases should be explored.

Synthesemethoden

The synthesis of N-cyclopropyl-1'-(2,5-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The process includes the condensation of 2,5-dimethylpyrimidine-4-carboxylic acid with piperidine-3-carboxylic acid, followed by cyclization with cyclopropylamine. The final product is obtained by the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal. The yield of the synthesis is reported to be around 40%.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-1'-(2,5-dimethylpyrimidin-4-yl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is obesity, where the compound has shown promising results in reducing food intake and body weight in animal models. The compound has also been studied for its potential use in addiction, where it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction. Additionally, this compound has been studied for its potential use in schizophrenia, where it has been shown to improve cognitive function in animal models.

Eigenschaften

IUPAC Name

N-cyclopropyl-1-[1-(2,5-dimethylpyrimidin-4-yl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-14-12-21-15(2)22-19(14)24-10-7-18(8-11-24)25-9-3-4-16(13-25)20(26)23-17-5-6-17/h12,16-18H,3-11,13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYXYEYFPLTQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.